molecular formula C21H44N2O5 B14288093 1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium nitrate CAS No. 138328-49-1

1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium nitrate

Cat. No.: B14288093
CAS No.: 138328-49-1
M. Wt: 404.6 g/mol
InChI Key: ZCMWFEMOLBGPFL-UHFFFAOYSA-N
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Description

1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium nitrate is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium nitrate typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The nitrate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell culture and molecular biology experiments as a detergent.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane permeability and protein function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium bromide
  • 1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium chloride
  • 1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium iodide

Uniqueness

Compared to its bromide, chloride, and iodide counterparts, 1-Ethoxy-N,N,N-trimethyl-1-oxohexadecan-2-aminium nitrate offers unique properties due to the presence of the nitrate group. This can influence its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

138328-49-1

Molecular Formula

C21H44N2O5

Molecular Weight

404.6 g/mol

IUPAC Name

(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium;nitrate

InChI

InChI=1S/C21H44NO2.NO3/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;2-1(3)4/h20H,6-19H2,1-5H3;/q+1;-1

InChI Key

ZCMWFEMOLBGPFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[N+](=O)([O-])[O-]

Origin of Product

United States

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